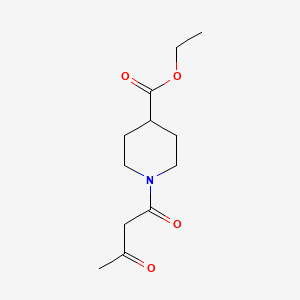

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate

Vue d'ensemble

Description

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-oxobutanoyl group. It is primarily used in research and development settings and is not intended for human use .

Applications De Recherche Scientifique

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate has several applications in scientific research:

Méthodes De Préparation

The synthesis of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Analyse Des Réactions Chimiques

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The ester and ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a benzyl group instead of the 3-oxobutanoyl group, leading to different chemical and biological properties.

Ethyl isonipecotate: This compound has a similar piperidine ring but with different substituents, resulting in distinct reactivity and applications.

Activité Biologique

Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₃H₁₉N₁O₃

- Molecular Weight : 239.30 g/mol

This compound features a piperidine ring substituted with an oxobutanoyl group and an ethyl ester, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antiproliferative effects in cancer cells.

- Interaction with Cellular Targets : The compound may interact with mitochondrial functions, leading to apoptosis in cancer cells, as observed in studies involving related piperidine derivatives.

Anticancer Activity

Several studies have investigated the anticancer potential of piperidine derivatives, including this compound. For example:

- Cell Line Studies : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC3 (Prostate Cancer) | 10 | Apoptosis induction |

| Compound B | MCF7 (Breast Cancer) | 5 | Mitochondrial disruption |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar compounds indicates that they can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

Results showed that certain analogs had minimum inhibitory concentrations (MIC) in the low micromolar range, indicating promising antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents can significantly impact potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against cancer cells |

| Variation in ester groups | Altered solubility and bioavailability |

Case Study 1: Anticancer Efficacy

A study published in [source] investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Properties

In another study, a series of piperidine derivatives were tested against E. coli and S. aureus. This compound exhibited an MIC value of 8 µM against S. aureus, showcasing its potential as an antimicrobial agent.

Propriétés

IUPAC Name |

ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQOFFVMMOBQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.